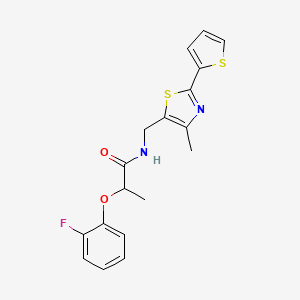

![molecular formula C11H13N B2825333 2',3'-二氢螺[氮杂环丁烷-2,1'-茚烯] CAS No. 1498169-00-8](/img/structure/B2825333.png)

2',3'-二氢螺[氮杂环丁烷-2,1'-茚烯]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

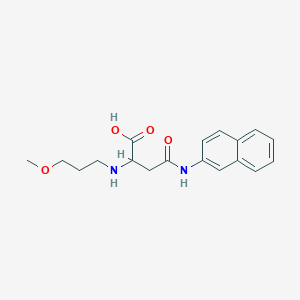

“2’,3’-Dihydrospiro[azetidine-2,1’-indene]” is a chemical compound with the molecular formula C11H13N and a molecular weight of 159.23 . It is used for research purposes .

Synthesis Analysis

The synthesis of spiro-azetidin-2-one derivatives, which include “2’,3’-Dihydrospiro[azetidine-2,1’-indene]”, has been a topic of interest in medicinal chemistry due to their promising biological activity . Various synthetic methodologies have been established for the construction of these spirocyclic compounds . One such method involves the Staudinger ketene–imine cycloaddition .Molecular Structure Analysis

Spirocyclic compounds like “2’,3’-Dihydrospiro[azetidine-2,1’-indene]” are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of these compounds decreases the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines . This reaction has been used in the synthesis of "2’,3’-Dihydrospiro[azetidine-2,1’-indene]" .科学研究应用

光化学合成螺环化合物

一项研究重点介绍了螺环化合物的光化学合成,包括 2-氧代螺[氮杂环丁烷-3,3'-吲哚啉],通过吲哚核的脱芳构化实现。该方法在可见光照射下实现,展示了一种生成具有进一步功能化潜力的螺环化合物的途径 (Xiong 等人,2022)。

具有抗肿瘤特性的二螺化合物的合成

另一项研究重点是区域选择性合成二螺[1H-茚满-2,3'-吡咯烷-2',3''-[3H]吲哚]-1,2''(1''H)-二酮,揭示了对各种人类肿瘤细胞系具有有希望的抗肿瘤活性。这展示了螺环化合物在开发新的抗癌剂中的潜力 (Girgis,2009)。

螺杂环的动态核磁共振研究

已经研究了螺杂环系统中的动态核磁共振效应,包括螺[茚满-2,3'-[1,2,4]三唑烷]-二羧酸酯。这项研究阐明了螺环化合物的结构动力学,这对理解它们的反应性和稳定性至关重要 (Yavari 等人,2020)。

螺吡咯烷的抗菌和抗真菌活性

对一类新的螺吡咯烷的研究证明了抗菌和抗真菌活性,表明螺环化合物在开发新的感染治疗方法中的效用。这些化合物通过 1,3-偶极环加成反应合成,突出了螺环结构在药物化学中的多功能性 (Raj 等人,2003)。

未来方向

属性

IUPAC Name |

spiro[1,2-dihydroindene-3,2'-azetidine] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-4-10-9(3-1)5-6-11(10)7-8-12-11/h1-4,12H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNKRZRCNYHJOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCN2)C3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2825251.png)

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2825254.png)

![[(1R,6R,7S,7Ar)-4-(acetyloxymethyl)-7-hydroxy-1,6-bis(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-7-yl]methyl 3-methylbutanoate](/img/structure/B2825255.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2825257.png)

![1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2825258.png)

![1-methyl-5-[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2825263.png)

![5-chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2825268.png)